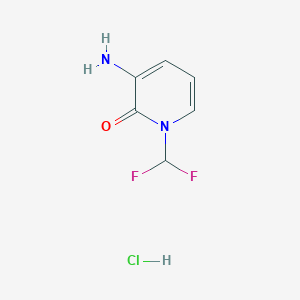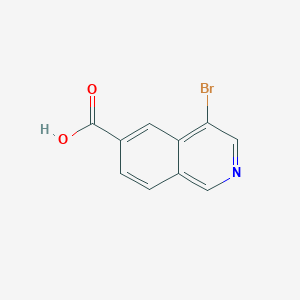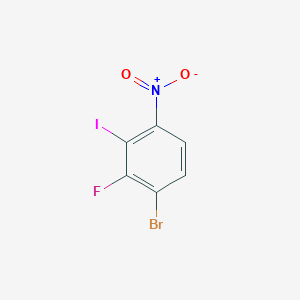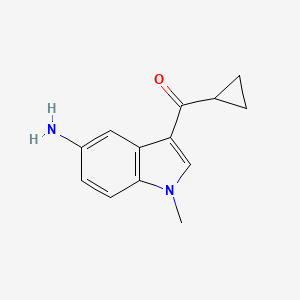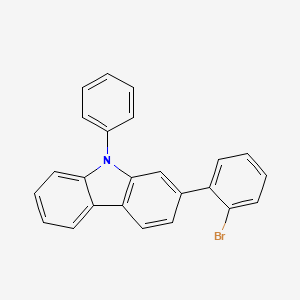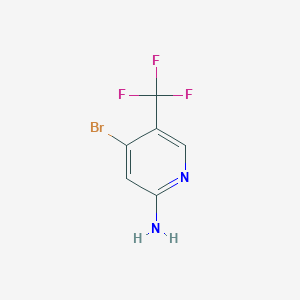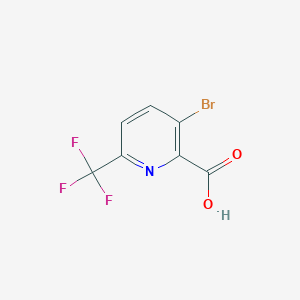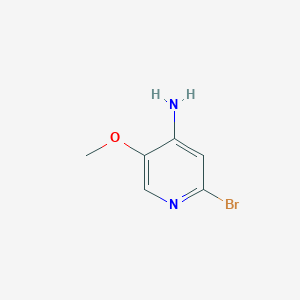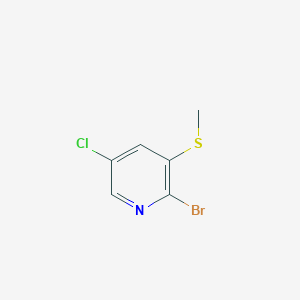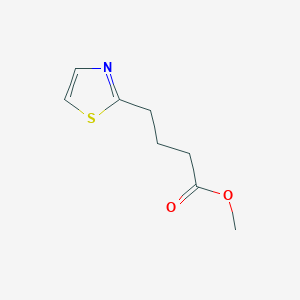
Methyl 4-(1,3-thiazol-2-yl)butanoate
Vue d'ensemble
Description
“Methyl 4-(1,3-thiazol-2-yl)butanoate” is a chemical compound with the CAS Number: 1803601-11-7 . It has a molecular weight of 185.25 and its IUPAC name is methyl 4- (thiazol-2-yl)butanoate . The compound is in liquid form and is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The InChI code for “Methyl 4-(1,3-thiazol-2-yl)butanoate” is 1S/C8H11NO2S/c1-11-8(10)4-2-3-7-9-5-6-12-7/h5-6H,2-4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-(1,3-thiazol-2-yl)butanoate” is a liquid . It is stored at a temperature of 4 degrees .Applications De Recherche Scientifique
Antibacterial Activity
- Methyl 4-(1,3-thiazol-2-yl)butanoate derivatives show promising antibacterial properties. For example, 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates exhibit antimicrobial activity, indicating potential use in fighting bacterial infections (Markovich et al., 2014).
Antitumor and Antifilarial Agents
- Some methyl 4-(1,3-thiazol-2-yl)butanoate compounds have been evaluated for their antitumor and antifilarial potential. Notably, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae in experimentally infected jirds, suggesting potential as a therapeutic agent (Kumar et al., 1993).
Synthesis and Evaluation of Thiazole Derivatives
- Methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives have been synthesized and evaluated for antiproliferative activity. This research expands the understanding of the chemical properties and potential biological applications of such compounds (Yurttaş et al., 2022).
Inhibitors of Mycolic Acid Biosynthesis
- Compounds like methyl 4-(2-octadecylcyclopropen-1-yl)butanoate have been shown to act as inhibitors of mycolic acid biosynthesis. This is significant in understanding the role of these compounds in bacterial cell wall synthesis, which can be crucial in developing new antibiotics (Hartmann et al., 1994).
Potential Biological Activity
- The synthesis of 5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone and related compounds have been investigated for their potential biological activity. This suggests diverse applications of such compounds in pharmaceuticals and medicinal chemistry (Párkányi & Schmidt, 2000).
Anti-microbial Polyurethane Coating
- Methyl 4-(1,3-thiazol-2-yl)butanoate derivatives have been explored for use in anti-microbial coatings. For example, a coumarin–thiazole derivative has been incorporated into polyurethane varnish, exhibiting strong antimicrobial effects (El‐Wahab et al., 2014).
Safety And Hazards
“Methyl 4-(1,3-thiazol-2-yl)butanoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
methyl 4-(1,3-thiazol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)4-2-3-7-9-5-6-12-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOMTJHEOWPNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,3-thiazol-2-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



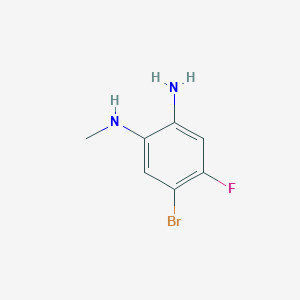
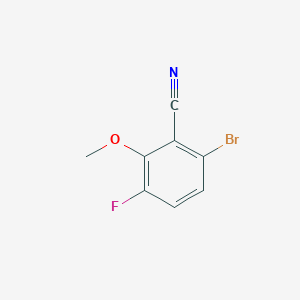
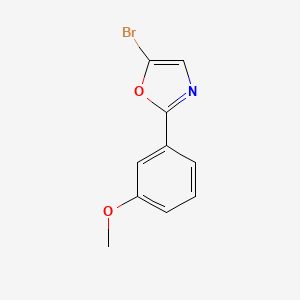
![3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381543.png)
![tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B1381546.png)
